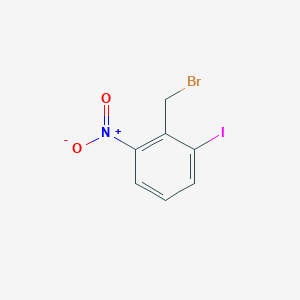

2-(Bromomethyl)-1-iodo-3-nitrobenzene

Description

Contextualizing Halogenated Nitrobenzene (B124822) Derivatives in Advanced Organic Chemistry

Halogenated nitrobenzene derivatives are a cornerstone of modern organic synthesis, serving as crucial intermediates in the production of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and dyes. researchgate.net The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position. libretexts.orgstackexchange.com Conversely, it activates the ring for nucleophilic aromatic substitution, particularly when halogens are present at the ortho or para positions. quora.com

The halogen atoms themselves are versatile functional handles. Their presence allows for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. researchgate.net The selective hydrogenation of the nitro group to an aniline (B41778) is another key transformation, providing access to halogenated anilines, which are themselves important synthetic intermediates. researchgate.net This interplay between the nitro group and halogens provides a rich field for synthetic exploration. Aromatic compounds, in general, are foundational to the pharmaceutical, materials science, and agrochemical industries. ijrar.orgfastercapital.com

Historical Trajectories in the Research of Benzylic Bromide and Iodoarene Chemistry

The academic importance of 2-(Bromomethyl)-1-iodo-3-nitrobenzene is built upon long-standing research into its constituent functionalities: the benzylic bromide and the iodoarene.

Benzylic Bromide Chemistry: The study of benzylic halides dates back to the 19th century. Benzyl (B1604629) bromide, the simplest of this class, is synthesized by the free-radical bromination of toluene (B28343). wikipedia.org This reaction highlights the unique reactivity of the benzylic position—the carbon atom adjacent to an aromatic ring. The stability of the intermediate benzylic radical makes this position particularly susceptible to halogenation under free-radical conditions, often initiated by light or a radical initiator with reagents like N-bromosuccinimide (NBS). chemistrysteps.com Benzylic bromides are potent alkylating agents, readily participating in nucleophilic substitution reactions to introduce the benzyl group into a wide range of molecules, a critical step in organic synthesis and the protection of functional groups like alcohols. wikipedia.orgtaylorandfrancis.com

Iodoarene Chemistry: Iodoarenes have a distinct and significant history in organic chemistry. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodoarenes the most reactive haloarenes in many transformations, including cross-coupling and the formation of organometallic reagents. A major advancement in this field was the development of hypervalent iodine chemistry. nih.govacs.org Hypervalent iodine compounds, where the iodine atom has a formal oxidation state higher than +1, have emerged as powerful and environmentally benign oxidizing agents and group-transfer reagents. acs.orgrsc.org They often serve as green alternatives to heavy metal-based reagents, facilitating a wide range of oxidative transformations and functionalizations under mild conditions. acs.orgresearchgate.net The ability to activate iodoarenes to these higher oxidation states has opened new avenues in synthetic chemistry. acs.org

Overview of Current and Future Research Directions for this compound

Research involving this compound and its isomers leverages the distinct reactivity of its three functional groups. As a polyfunctional building block, its primary application lies in the construction of complex, high-value molecules, particularly heterocyclic systems.

Current Research Focus: Current research often utilizes such compounds as intermediates in multi-step syntheses. For instance, a Chinese patent describes the synthesis of 1-(bromomethyl)-2-iodo-3-nitrobenzene from 2-iodo-3-nitro-benzoic acid, highlighting its role as a precursor for fused tricyclic derivatives intended for pharmaceutical applications as TLR7/8/9 inhibitors. molaid.com This demonstrates the compound's utility in medicinal chemistry for creating novel therapeutic agents. The sequential reactivity is key: the benzylic bromide can undergo nucleophilic substitution, the iodo group can participate in metal-catalyzed cross-coupling reactions, and the nitro group can be reduced to an amine, which can then be used for further cyclization or functionalization. researchgate.netacs.org

A general synthetic approach to related compounds, such as methyl 2-(bromomethyl)-3-nitrobenzoate, involves the radical bromination of the corresponding methyl-substituted precursor using N-bromosuccinimide (NBS) and a radical initiator like AIBN. google.com

Future Research Directions: The future for compounds like this compound is promising, with potential applications extending into materials science and cascade catalysis.

Cascade Reactions: The molecule is perfectly structured for designing cascade or domino reactions, where multiple bonds are formed in a single operation. For example, an initial substitution at the benzylic position could be followed by an intramolecular cross-coupling reaction involving the iodoarene, leading to rapid assembly of complex polycyclic systems.

Advanced Materials: Polysubstituted aromatic compounds are integral to the development of functional materials, such as organic light-emitting diodes (OLEDs), sensors, and novel polymers. numberanalytics.comresearchgate.net The specific electronic properties imparted by the iodo and nitro groups could be exploited in the design of new materials with tailored optical or electronic characteristics.

Medicinal Chemistry: The compound will likely continue to serve as a versatile scaffold for generating libraries of complex molecules for drug discovery. Its ability to undergo diverse and orthogonal chemical transformations makes it an ideal starting point for exploring new chemical space in the search for bioactive compounds.

Below is a data table summarizing the key chemical properties of the compound and its isomers.

| Property | Value | Isomer |

|---|---|---|

| Chemical Formula | C₇H₅BrINO₂ | All isomers |

| Molecular Weight | 341.93 g/mol | All isomers |

| CAS Number | 1261777-67-6 | This compound |

| 214279-41-1 | 4-(Bromomethyl)-2-iodo-1-nitrobenzene biosynth.com | |

| 375792-98-6 | 1-(Bromomethyl)-4-iodo-2-nitrobenzene achemblock.com | |

| Synonyms | alpha-Bromo-2-iodo-3-nitrotoluene | This compound |

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-1-iodo-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrINO2/c8-4-5-6(9)2-1-3-7(5)10(11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOZXQHSCIRRJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromomethyl 1 Iodo 3 Nitrobenzene

Retrosynthetic Disconnections and Strategic Planning for 2-(Bromomethyl)-1-iodo-3-nitrobenzene

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, readily available starting materials. libretexts.org For this compound, the most logical disconnection is the C-Br bond of the bromomethyl group. This points to a benzylic bromination reaction as the final step in the synthesis, with 2-iodo-1-methyl-3-nitrobenzene (B1295850) (also known as 2-iodo-3-nitrotoluene) as the immediate precursor. chemistrysteps.comchadsprep.com

This strategy is advantageous because benzylic bromination is a selective transformation that typically does not affect the substituents on the aromatic ring itself. youtube.com The precursor, 2-iodo-1-methyl-3-nitrobenzene, can be further disconnected by considering the introduction of the iodo and nitro groups onto a toluene (B28343) scaffold. The directing effects of the methyl, iodo, and nitro groups must be carefully considered to achieve the desired 1,2,3-substitution pattern.

Key Retrosynthetic Disconnection:

| Target Molecule | Key Disconnection | Immediate Precursor |

| This compound | C-Br bond (Benzylic) | 2-Iodo-1-methyl-3-nitrobenzene |

Precursors and Starting Materials in the Synthesis of this compound

The synthesis of the 2-iodo-1-methyl-3-nitrobenzene precursor requires a sequence of electrophilic aromatic substitution reactions. The order of these reactions is paramount to ensure the correct placement of the substituents. One plausible route begins with m-nitrotoluene.

Nitration of Toluene: Toluene can be nitrated to give a mixture of isomers. While ortho- and para-nitrotoluene are the major products, m-nitrotoluene can be obtained as a minor product or through specific synthetic routes.

Iodination of m-Nitrotoluene: The nitro group is a meta-director and strongly deactivating, while the methyl group is an ortho-, para-director and activating. In m-nitrotoluene, the positions ortho to the methyl group (C2 and C6) and ortho/para to the nitro group (C2, C4, C6) are activated or least deactivated. Iodination would likely occur at the C2 or C6 position due to the directing effect of the methyl group, leading to 2-iodo-1-methyl-3-nitrobenzene or 2-iodo-1-methyl-5-nitrobenzene. Separation of these isomers would be necessary.

An alternative, more controlled approach might involve starting with an aniline (B41778) derivative, using the amino group to direct substitution before converting it to the desired functionality via diazotization. For example, starting with 2-methyl-6-nitroaniline, the amino group can be converted to an iodine substituent via the Sandmeyer reaction.

The conversion of the methyl group in 2-iodo-1-methyl-3-nitrobenzene to a bromomethyl group is the final key transformation.

The most common and effective method for this transformation is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or light (hν). chemistrysteps.comchadsprep.com This reaction proceeds via a free-radical chain mechanism. youtube.com

The process involves three main stages:

Initiation: Homolytic cleavage of the initiator or the N-Br bond in NBS generates a bromine radical.

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position of 2-iodo-1-methyl-3-nitrobenzene. This forms a resonance-stabilized benzylic radical. youtube.com This radical then reacts with a molecule of Br₂ (generated in low concentrations from the reaction of HBr with NBS) to form the desired product and a new bromine radical. chadsprep.com

Termination: Radicals combine to end the chain reaction.

The use of NBS is advantageous as it maintains a low, constant concentration of bromine (Br₂) and hydrogen bromide (HBr) in the reaction mixture, which helps to prevent competing electrophilic aromatic substitution on the electron-rich ring. chadsprep.comyoutube.com

Typical Reaction Conditions for Benzylic Bromination:

| Reagent | Initiator | Solvent | Temperature |

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl₄ (Carbon tetrachloride) | Reflux |

| N-Bromosuccinimide (NBS) | UV Light (hν) | CCl₄ (Carbon tetrachloride) | Reflux |

While radical bromination of the corresponding methylbenzene is the most direct route, other methods can introduce a bromomethyl group onto an aromatic ring. One such method is direct electrophilic bromomethylation. This can be achieved using reagents like a mixture of formaldehyde (B43269) (or its polymer, paraformaldehyde) and hydrogen bromide, often in the presence of a Lewis acid catalyst. semanticscholar.org However, this method is generally less common for substrates that already possess a methyl group, as benzylic bromination is highly efficient. Furthermore, the strongly deactivating nitro group on the ring would make direct electrophilic substitution challenging.

A plausible forward synthesis strategy would be:

Start with m-Cresol: Protect the hydroxyl group.

Nitration: The protected hydroxyl group is an ortho-, para-director. Nitration would likely occur at a position ortho to it.

Iodination: Introduce the iodine atom.

Deprotection and Conversion of Hydroxyl to Methyl: Convert the hydroxyl group to a methyl group.

Benzylic Bromination: The final step would be the NBS bromination of the methyl group to yield this compound.

This multi-step process highlights the importance of sequential functionalization in the synthesis of complex polysubstituted benzenes, where each step is chosen to set up the correct regiochemistry for the next. libretexts.orgnih.govacs.org The choice of starting material and the sequence of reactions are critical for maximizing the yield of the desired isomer and minimizing difficult purification steps.

Introduction of the Bromomethyl Functionality

Advanced Synthetic Routes to this compound

Advanced synthetic strategies for preparing polysubstituted benzenes often rely on multi-step pathways that allow for precise control over the placement of functional groups, thereby avoiding the formation of undesired isomers that are common in straightforward electrophilic substitution reactions.

A plausible and regiochemically controlled synthesis of this compound can be envisioned starting from a readily available substituted aniline. The use of a diazonium salt intermediate is a key strategy to install the iodo group in a position that might be difficult to achieve through direct iodination due to conflicting directing effects of other substituents.

A proposed synthetic pathway is outlined below:

Nitration of o-Toluidine (2-methylaniline): The synthesis can commence with 2-methylaniline. Direct nitration of anilines is often problematic, leading to oxidation and a mixture of products. Therefore, the highly activating amino group is first protected by acetylation with acetic anhydride (B1165640) to form 2-methylacetanilide. The resulting acetamido group is a potent ortho-, para-director. Nitration of 2-methylacetanilide under controlled conditions would yield a mixture of isomers, but a key intermediate for this pathway would be 2-methyl-3-nitro-acetanilide, which can be challenging to obtain as a major product. A more controlled approach is often required.

Synthesis of 2-Methyl-3-nitroaniline (B147196): A more reliable route to the crucial intermediate, 2-methyl-3-nitroaniline, involves starting with m-nitrotoluene. A sequence involving protection, directed lithiation, and subsequent functionalization can be employed, though it is complex. However, for the purpose of this outline, we will assume the availability of 2-methyl-3-nitroaniline, which serves as a key building block.

Diazotization and Iodination: The amino group of 2-methyl-3-nitroaniline is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric acid) at low temperatures (0-5 °C). This diazonium salt is then treated with a solution of potassium iodide (KI). This reaction, a variation of the Sandmeyer reaction, results in the replacement of the diazonium group with an iodine atom, yielding 1-iodo-2-methyl-3-nitrobenzene (B91180) . prepchem.comprepchem.com This step is highly efficient for introducing iodine at a specific position, irrespective of the usual directing effects.

Benzylic Bromination: The final step is the selective bromination of the methyl group at the benzylic position. chadsprep.comyoutube.com This is a free-radical substitution reaction, typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under UV irradiation. The reaction is carried out in an inert solvent, such as carbon tetrachloride or chlorobenzene (B131634), to afford the target compound, This compound . chemistrysteps.com

Table 1: Proposed Multi-Step Synthesis

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reaction Type |

| 1 | 2-Methyl-3-nitroaniline | 1. NaNO₂, H₂SO₄, 0-5 °C2. KI | 1-Iodo-2-methyl-3-nitrobenzene | Diazotization / Sandmeyer Reaction |

| 2 | 1-Iodo-2-methyl-3-nitrobenzene | NBS, AIBN (initiator), CCl₄, heat | This compound | Free-Radical Benzylic Bromination |

The synthesis of 1,2,3-trisubstituted benzenes like the target molecule presents significant regiochemical challenges. google.com The primary difficulties arise from the competing directing effects of the substituents and steric hindrance.

Challenge of Directing Groups: The substituents involved have conflicting directing effects. The nitro group is a strong deactivating group and a meta-director. minia.edu.egwikipedia.org Conversely, the iodo group (a halogen) is deactivating but directs incoming electrophiles to the ortho and para positions. A methyl group is an activating ortho-, para-director. Attempting a simple three-step electrophilic substitution on benzene (B151609) or toluene would inevitably lead to a complex mixture of isomers that would be difficult to separate. For example, nitrating 2-iodotoluene (B57078) would not selectively produce the desired 3-nitro isomer.

Steric Hindrance: The desired 1,2,3-substitution pattern is sterically crowded. Electrophilic attack at a position flanked by two existing substituents is often disfavored, leading to lower yields of the vicinal isomer compared to other, less crowded isomers.

To overcome these challenges, synthetic chemists employ several strategies:

Use of Diazonium Salts: As demonstrated in the proposed pathway (Section 2.3.1), the Sandmeyer reaction is a powerful tool. prepchem.com It allows the introduction of substituents like halogens (I, Br, Cl) or a cyano group onto an aromatic ring. The position of the new substituent is determined by the location of an initial amino group, effectively bypassing the conventional ortho/para/meta directing rules of electrophilic aromatic substitution. libretexts.org

Blocking Groups: In some syntheses, a position on the ring can be temporarily blocked by a large, unreactive group (like a sulfonic acid group). This forces subsequent substitutions to occur at other available positions. The blocking group can then be removed in a later step.

Modification of Existing Substituents: The directing effect of a substituent can be altered through chemical modification. For instance, a nitro group (meta-director) can be reduced to an amino group (a strong ortho-, para-director), completely changing the outcome of a subsequent substitution reaction. This highlights the critical importance of the sequence in which reactions are performed. libretexts.org

The final step in the synthesis of this compound is a benzylic bromination, a reaction that proceeds through a free-radical chain mechanism. chemistrysteps.com Understanding the stereochemistry of this step is crucial when the reaction has the potential to create a stereocenter.

The mechanism involves the abstraction of a hydrogen atom from the benzylic carbon by a bromine radical, generating a benzylic radical. This benzylic radical is resonance-stabilized by the adjacent aromatic ring, which contributes to the high selectivity of the reaction for the benzylic position. The carbon atom bearing the radical is sp²-hybridized and has a planar geometry.

In a hypothetical scenario where the starting material was, for example, 1-iodo-2-ethyl-3-nitrobenzene, the benzylic carbon would be a prochiral center. The resulting secondary benzylic radical would be planar. The subsequent attack by a bromine molecule can occur from either face of this planar intermediate with equal probability. This would result in the formation of a racemic mixture, containing equal amounts of the (R) and (S) enantiomers of the corresponding benzylic bromide.

However, for the synthesis of this compound from 1-iodo-2-methyl-3-nitrobenzene, the benzylic carbon is not a stereocenter as it is bonded to two identical hydrogen atoms prior to the final propagation step. Therefore, the product is achiral and no stereoisomers are formed.

Optimization and Process Chemistry Considerations in this compound Synthesis

Optimizing the synthesis, particularly the benzylic bromination step, is crucial for maximizing yield and purity, which is a key focus in process chemistry. This involves fine-tuning reaction parameters and developing effective purification strategies. scientificupdate.com

The efficiency and selectivity of the benzylic bromination of 1-iodo-2-methyl-3-nitrobenzene are highly dependent on the reaction conditions. numberanalytics.com

Solvent Effects: The choice of solvent is critical. The ideal solvent should be inert to the radical conditions and effectively dissolve the substrate and N-bromosuccinimide (NBS). Traditionally, non-polar solvents like carbon tetrachloride (CCl₄) and chlorobenzene have been used. rsc.org CCl₄ is particularly effective but its use has been curtailed due to its toxicity and environmental impact. Chlorobenzene is a viable alternative. The solvent can influence the reaction by stabilizing or destabilizing the radical intermediates. Aprotic solvents are generally favored. rsc.org

Temperature: Radical reactions require an initiation step, which can be induced by heat (thermal initiation) or light (photo-initiation). researchgate.net The temperature must be carefully controlled. It needs to be high enough to cause the homolytic cleavage of the initiator (e.g., AIBN decomposes effectively between 65-85 °C) but low enough to prevent unwanted side reactions, such as thermal degradation of reactants or products, or competing ionic reaction pathways. The presence of strong electron-withdrawing groups like the nitro and iodo substituents can decrease the stability of the benzylic radical, potentially requiring higher temperatures or longer reaction times to achieve full conversion. numberanalytics.com

Catalysis and Initiation: Benzylic bromination with NBS is not catalytic but requires a radical initiator to start the chain reaction. chadsprep.com Common initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide. These molecules readily decompose upon heating to form free radicals, which then initiate the chain process. Alternatively, UV light can be used to promote the homolytic cleavage of the N-Br bond in NBS or a small amount of Br₂ present in the reaction mixture. The choice and concentration of the initiator are key parameters to optimize for reaction rate and efficiency.

Table 2: Parameters for Optimization of Benzylic Bromination

| Parameter | Common Choices/Ranges | Effect on Reaction |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of Br₂, minimizing aromatic bromination. |

| Solvent | CCl₄, Chlorobenzene, Acetonitrile | Affects solubility and radical stability. Must be inert to radical conditions. |

| Initiator | AIBN, Benzoyl Peroxide, UV light | Starts the radical chain reaction. Concentration and type affect reaction rate. |

| Temperature | 50 - 100 °C (depends on solvent/initiator) | Controls the rate of initiation and propagation. Higher temps can reduce selectivity. numberanalytics.com |

Achieving high yield and purity requires minimizing side reactions and implementing an effective purification protocol.

Minimizing Side Reactions: The primary side product in benzylic bromination is often the dibrominated species, 2-(dibromomethyl)-1-iodo-3-nitrobenzene. This can be minimized by carefully controlling the stoichiometry, typically using 1.0 to 1.1 equivalents of NBS. Another potential side reaction is electrophilic bromination of the aromatic ring. Using NBS is the key strategy to prevent this, as it maintains a very low concentration of molecular bromine, which favors the radical pathway over the ionic pathway required for aromatic substitution. chadsprep.com

Purification Strategies: After the reaction is complete, the crude product mixture typically contains the desired product, the byproduct succinimide (B58015), any unreacted starting material, and potential side products.

Work-up: The first step in purification is often a simple aqueous work-up. The reaction mixture is cooled, and the solid succinimide byproduct can be removed by filtration. Washing the organic layer with water or a mild base can help remove any remaining succinimide and traces of HBr.

Recrystallization: If the product is a solid with suitable solubility properties, recrystallization is a highly effective method for purification. This technique separates the desired compound from impurities based on differences in solubility in a specific solvent or solvent mixture at different temperatures.

Column Chromatography: For mixtures that are difficult to separate by recrystallization, or if the product is an oil, silica (B1680970) gel column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase (eluent), allowing for the isolation of the pure product.

By carefully controlling the reaction conditions and employing appropriate purification techniques, this compound can be obtained in high yield and purity, suitable for its use in further synthetic applications.

Scalability of Synthetic Procedures for Research Applications

Given the absence of a reported synthetic method for this compound, a discussion on the scalability of its synthesis for research applications is currently not feasible. The scalability of any chemical process is intrinsically linked to the specific reaction conditions, reagents, and purification methods employed. Without a defined synthetic route, any analysis of scalability would be purely speculative.

Factors that would be critical to assessing the scalability of a potential synthesis for research purposes (typically in the milligram to gram scale) would include:

Availability and cost of starting materials: The accessibility of the precursor molecules would be a primary consideration.

Reaction efficiency and yield: A high-yielding process is generally more scalable.

Ease of purification: The ability to easily separate the desired product from byproducts and unreacted starting materials is crucial for obtaining high-purity material for research.

Safety of the reaction: The use of hazardous reagents or the generation of toxic byproducts would require special handling procedures, which can impact scalability.

Robustness of the reaction: The sensitivity of the reaction to variations in temperature, concentration, and other parameters would influence its reproducibility on a larger scale.

Until a synthetic procedure for this compound is developed and published, a meaningful evaluation of its scalability for research applications cannot be conducted.

Chemical Reactivity and Mechanistic Investigations of 2 Bromomethyl 1 Iodo 3 Nitrobenzene

Reactivity of the Benzylic Bromide Moiety in 2-(Bromomethyl)-1-iodo-3-nitrobenzene

The bromomethyl group attached to the benzene (B151609) ring is a primary site of reactivity in this compound. Its benzylic position enhances its susceptibility to various transformations, including nucleophilic substitution, radical reactions, and elimination reactions.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

The benzylic bromide in this compound is prone to nucleophilic substitution, a fundamental class of reactions in organic chemistry. These reactions can proceed through two primary mechanisms: the unimolecular SN1 pathway and the bimolecular SN2 pathway. The operative mechanism is influenced by several factors, including the nature of the nucleophile, the solvent, and the stability of any intermediates.

The benzylic carbon in this compound is primary, which would typically favor an SN2 reaction. libretexts.orgyoutube.com However, the adjacent benzene ring can stabilize a positive charge through resonance, making the formation of a benzylic carbocation a viable possibility and thus allowing for an SN1 pathway as well. libretexts.org The presence of the electron-withdrawing nitro group on the ring can influence the stability of this potential carbocation.

The versatility of the benzylic bromide allows for the introduction of a wide array of functional groups through reactions with various nucleophiles. The choice of nucleophile plays a crucial role in determining the reaction pathway and the final product.

| Nucleophile Category | Example Nucleophiles | Predominant Pathway | Product Type |

| Strong Nucleophiles | I⁻, RS⁻, CN⁻, N₃⁻ | SN2 | Substituted benzylic products |

| Weak Nucleophiles | H₂O, ROH | SN1 | Benzylic alcohols or ethers |

| Bulky Nucleophiles | t-BuO⁻ | May favor elimination | Styrenyl derivatives |

Strong, unhindered nucleophiles generally favor the SN2 mechanism, leading to a direct displacement of the bromide ion. In contrast, weak nucleophiles, particularly in polar protic solvents, are more likely to participate in an SN1 reaction, proceeding through a benzylic carbocation intermediate. libretexts.org The scope of the reaction is broad, accommodating a range of oxygen, nitrogen, sulfur, and carbon-based nucleophiles. However, limitations can arise with sterically hindered nucleophiles, which may lead to competing elimination reactions.

The stereochemical outcome of nucleophilic substitution at the benzylic position is a direct consequence of the reaction mechanism.

SN2 Reactions: These reactions proceed with an inversion of stereochemistry at the benzylic carbon. The nucleophile attacks from the side opposite to the leaving group in a concerted step. youtube.comorganic-chemistry.org

SN1 Reactions: Reactions proceeding through a planar benzylic carbocation intermediate will typically result in a racemic mixture of products, as the nucleophile can attack from either face of the carbocation with equal probability. organic-chemistry.org

Factors that influence the stereochemical selectivity include the nature of the solvent and the potential for ion pairing. In some SN1 reactions, the leaving group may remain in close proximity to the carbocation as an ion pair, which can shield one face of the carbocation and lead to a slight preference for inversion over retention of configuration.

Radical Reactions Involving the Bromomethyl Group

The benzylic C-H bonds, and by extension the C-Br bond, in this compound are susceptible to homolytic cleavage, leading to the formation of a resonance-stabilized benzylic radical. This reactivity can be harnessed in free-radical reactions. For instance, in the presence of a radical initiator, such as AIBN, and a hydrogen atom donor, the bromomethyl group can be reduced. Conversely, further bromination at the benzylic position is unlikely as it is already fully substituted with a bromine atom. Free radical reactions are characterized by initiation, propagation, and termination steps. youtube.com

Elimination Reactions to Form Styrenyl Derivatives

When treated with a strong, sterically hindered base, this compound can undergo an elimination reaction to form a styrenyl derivative. In this process, a proton is abstracted from the carbon adjacent to the bromomethyl group (if one exists), and the bromide ion is eliminated, resulting in the formation of a double bond. The most common mechanism for this transformation is the E2 (bimolecular elimination) pathway, which is a concerted process. The use of a bulky base, such as potassium tert-butoxide, favors elimination over substitution.

Reactivity of the Aryl Halides (Iodine and Bromine) in this compound

The benzene ring of this compound is substituted with two halogen atoms, iodine and bromine (as part of the bromomethyl group), and a nitro group. The aryl iodide is generally more reactive than an aryl bromide or chloride in many reactions, particularly in transition metal-catalyzed cross-coupling reactions. However, in the context of nucleophilic aromatic substitution (SNAr), the reactivity trend can be reversed.

The presence of the strongly electron-withdrawing nitro group ortho and para to the iodine atom significantly activates the aromatic ring towards nucleophilic attack. libretexts.orglibretexts.orglibretexts.org This activation occurs because the nitro group can stabilize the negative charge of the Meisenheimer complex, which is the key intermediate in the SNAr mechanism. wikipedia.org

The general reactivity order for leaving groups in SNAr reactions is often F > Cl > Br > I. stackexchange.comechemi.com This is because the rate-determining step is typically the attack of the nucleophile on the aromatic ring, which is facilitated by the inductive electron-withdrawing effect of the halogen, rather than the breaking of the carbon-halogen bond. stackexchange.comechemi.com Therefore, in this compound, the aryl iodide is expected to be susceptible to nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles directly onto the aromatic ring. The position of the nitro group relative to the iodine atom is crucial for this activation.

| Reaction Type | Aryl Halide Reactivity Trend | Influencing Factors |

| Nucleophilic Aromatic Substitution (SNAr) | F > Cl > Br > I | Inductive effect of the halogen stabilizes the Meisenheimer intermediate. stackexchange.comechemi.com |

| Transition Metal-Catalyzed Cross-Coupling | I > Br > Cl > F | Carbon-halogen bond strength (C-I is the weakest). |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of an iodo substituent on the aromatic ring of this compound makes it a prime candidate for such transformations, as the carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) catalyst, which is the initial step in most cross-coupling catalytic cycles.

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a widely used reaction for the formation of biaryl compounds. It is expected that this compound would readily undergo Suzuki-Miyaura coupling with a variety of organoboron reagents, such as boronic acids and their esters. The reaction would selectively occur at the C-I bond due to its higher reactivity compared to the C-Br bond of the bromomethyl group under typical Suzuki-Miyaura conditions.

Anticipated Reaction Scheme:

A hypothetical dataset for the Suzuki-Miyaura coupling of this compound with various arylboronic acids is presented below. This data is illustrative and based on typical outcomes for similar substrates.

| Entry | Arylboronic Acid (Ar-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Anticipated Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene (B28343)/H₂O | 90 | >90 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 100 | >95 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1) / SPhos (2) | K₃PO₄ | Toluene | 100 | >85 |

Note: This table is a hypothetical representation and is not based on experimental results for the specified compound.

Heck and Sonogashira Coupling Reactions with Unsaturated Systems

The Heck reaction, involving the coupling of an aryl halide with an alkene, and the Sonogashira reaction, the coupling with a terminal alkyne, are also expected to be highly efficient with this compound. As with the Suzuki-Miyaura coupling, the reactions would selectively occur at the C-I bond. The strong electron-withdrawing nature of the nitro group is known to enhance the reactivity of aryl iodides in these coupling reactions.

Anticipated Heck Reaction Data:

| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Anticipated Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) / P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | >80 |

| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | K₂CO₃ | Acetonitrile | 80 | >90 |

Note: This table is a hypothetical representation and is not based on experimental results for the specified compound.

Anticipated Sonogashira Reaction Data:

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Anticipated Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 60 | >95 |

| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Piperidine | DMF | 50 | >90 |

Note: This table is a hypothetical representation and is not based on experimental results for the specified compound.

Other Transition Metal-Mediated Couplings (e.g., Ullmann reactions)

The Ullmann reaction, typically a copper-catalyzed homocoupling of aryl halides or a coupling with nucleophiles, is another potential transformation for this compound. The presence of the activating nitro group would likely facilitate this reaction, which often requires harsh conditions for less activated substrates. Modern variations of the Ullmann reaction using palladium or other transition metals could also be applicable.

Directed Ortho-Metalation and Related Aryl Functionalizations

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. In the case of this compound, the presence of potential directing metalating groups (DMGs) is not immediately obvious. The nitro group is generally a poor DMG due to its strong electron-withdrawing nature, which disfavors the formation of an adjacent carbanion. The iodo and bromomethyl groups are also not typically strong DMGs. Therefore, direct deprotonation at a position ortho to one of these groups is considered unlikely under standard DoM conditions (e.g., using alkyllithium bases). Alternative strategies, such as halogen-metal exchange, would likely be the dominant pathway.

Halogen-Dance and Halogen Exchange Processes on the Aromatic Ring

Halogen-dance reactions involve the base-induced migration of a halogen atom to a different position on an aromatic ring. This process typically requires a strong base and proceeds via a series of deprotonation and halogenation steps. For this compound, a halogen-dance reaction is theoretically possible, but the specific outcome would be highly dependent on the reaction conditions and the relative acidities of the aromatic protons. The strong electron-withdrawing effect of the nitro group would significantly influence the regiochemistry of deprotonation.

Halogen exchange, particularly lithium-halogen exchange, is a much more probable event upon treatment with strong organolithium bases. The C-I bond is significantly more susceptible to exchange than the C-Br bond. Thus, treatment with a reagent like n-butyllithium would be expected to selectively form 2-(bromomethyl)-3-nitrophenyllithium. This organolithium intermediate could then be trapped with various electrophiles to introduce a new substituent at the 1-position.

Influence of the Nitro Group on the Reactivity of this compound

The nitro group exerts a profound influence on the reactivity of the aromatic ring through its strong electron-withdrawing inductive and resonance effects.

Activation towards Nucleophilic Aromatic Substitution: The nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNA_r). While the iodo group is a good leaving group, the positions ortho and para to the nitro group are particularly activated. In this molecule, the iodo group is ortho to the nitro group, which should make it susceptible to displacement by strong nucleophiles.

Deactivation towards Electrophilic Aromatic Substitution: Conversely, the nitro group strongly deactivates the ring towards electrophilic aromatic substitution (EAS). Any potential EAS reaction would be directed to the meta position relative to the nitro group.

Influence on Cross-Coupling Reactions: As mentioned earlier, the electron-withdrawing nature of the nitro group generally enhances the rate of oxidative addition of the C-I bond to palladium(0), thereby facilitating cross-coupling reactions.

Electronic Effects on Aromatic Ring Activation and Deactivation

The reactivity of a benzene ring towards electrophilic aromatic substitution (EAS) is profoundly influenced by the electronic properties of its substituents. libretexts.org Substituents can either donate electron density to the ring, activating it for substitution, or withdraw electron density, deactivating it. wikipedia.org The electronic character of the substituents on this compound is a combination of inductive and resonance effects.

Inductive Effect: This is the withdrawal or donation of electrons through a sigma (σ) bond, primarily driven by electronegativity. libretexts.org

Resonance Effect: This involves the delocalization of π electrons between the substituent and the aromatic ring. libretexts.org

The cumulative impact of the three substituents on this compound renders the aromatic ring significantly electron-deficient and thus strongly deactivated towards electrophilic attack.

Nitro Group (-NO₂): The nitro group is one of the most powerful deactivating groups. It exerts a strong electron-withdrawing inductive effect due to the high electronegativity of the nitrogen and oxygen atoms. It also has a potent electron-withdrawing resonance effect, delocalizing the ring's π-electrons onto the nitro group, which places a partial positive charge on the aromatic ring. libretexts.orgyoutube.com A nitro substituent can make an aromatic ring more than 10 million times less reactive than benzene itself. libretexts.org

Iodo Group (-I): As a halogen, iodine is more electronegative than carbon and thus deactivates the ring through an electron-withdrawing inductive effect. However, it also possesses lone pairs of electrons that can be donated to the ring via resonance (a +R effect). For halogens, the inductive effect outweighs the resonance effect, resulting in net deactivation of the ring. libretexts.org

Bromomethyl Group (-CH₂Br): An alkyl group is typically weakly activating. However, the presence of the highly electronegative bromine atom on the methyl group creates a strong electron-withdrawing inductive effect that pulls electron density away from the ring through the methylene (B1212753) bridge.

Collectively, all three substituents withdraw electron density from the benzene ring, making it a very poor nucleophile and highly unreactive in typical electrophilic aromatic substitution reactions.

Reductive Transformations of the Nitro Group to Amino or Other Nitrogen-Containing Functionalities

While the aromatic ring is deactivated, the nitro group itself is susceptible to a variety of chemical transformations, most notably reduction. The reduction of aromatic nitro compounds is a fundamental reaction in organic synthesis, providing access to anilines and other nitrogen-containing derivatives. This process involves the sequential reduction of the nitrogen atom, typically proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine.

A range of reducing agents can accomplish this transformation, with the choice of reagent sometimes allowing for the isolation of intermediate products.

Common methods for the reduction of the nitro group include:

Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts like Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. nih.gov

Metals in Acidic Media: Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl) are effective for converting nitroarenes to anilines.

Sulfides and Hydrosulfites: Reagents like sodium sulfide (B99878) (Na₂S), ammonium (B1175870) sulfide ((NH₄)₂S), or sodium hydrosulfite (Na₂S₂O₄) can also be used for the reduction.

The complete, six-electron reduction of the nitro group in this compound would yield 2-(aminomethyl)-1-iodo-3-aminobenzene. By carefully controlling reaction conditions, it is sometimes possible to achieve partial reduction to form intermediates like N-(2-(bromomethyl)-1-iodo-3-phenyl)hydroxylamine.

Directing Effects in Electrophilic Aromatic Substitution (if further substitution is considered)

Should an electrophilic aromatic substitution reaction be forced to occur on the highly deactivated ring of this compound, the position of the incoming electrophile would be determined by the directing effects of the existing substituents. libretexts.org Substituents direct incoming groups to specific positions (ortho, meta, or para) relative to themselves.

The available positions for substitution on the ring are C4, C5, and C6.

Nitro Group (-NO₂ at C3): As a strong deactivating group, it is a meta-director. It would direct an incoming electrophile to the positions meta to itself, which are C1 and C5. Since C1 is already substituted, it directs to C5.

Iodo Group (-I at C1): Halogens are deactivators but are ortho, para-directors due to their electron-donating resonance effect. libretexts.org The iodo group would direct an incoming electrophile to its ortho position (C2 and C6) and its para position (C4). Since C2 is substituted, it directs to C4 and C6.

Bromomethyl Group (-CH₂Br at C2): Alkyl groups are typically ortho, para-directors. The bromomethyl group would direct to its ortho position (C1 and C3) and its para position (C5). Since C1 and C3 are substituted, it directs to C5.

In this case, the directing effects show both consensus and conflict. The nitro group and the bromomethyl group both direct towards the C5 position. The iodo group directs towards the C4 and C6 positions. Generally, when directing groups conflict, the most strongly activating group dictates the position; however, here all groups are deactivating. Furthermore, steric hindrance plays a crucial role. Substitution at C6 would be highly hindered by the adjacent bulky iodine atom, and substitution at C4 would be hindered by the nearby iodine and nitro groups. The C5 position is directed by two of the three groups and is sterically more accessible than C4 or C6. Therefore, if a substitution reaction were to occur, the electrophile would most likely add at the C5 position.

Elucidation of Reaction Mechanisms for Transformations of this compound

Determining the precise mechanism of a chemical reaction is crucial for understanding and optimizing the transformation. For a molecule like this compound, a combination of spectroscopic monitoring, kinetic and thermodynamic analysis, and isotopic labeling studies would be employed to investigate its reaction pathways.

Spectroscopic Monitoring of Reaction Progress and Intermediate Identification

Spectroscopic techniques are invaluable for observing a reaction in real-time, identifying transient intermediates, and confirming the structure of final products. For transformations involving this compound, several methods would be applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to track the disappearance of starting material and the appearance of products. For instance, in the reduction of the nitro group to an amine, one would observe significant upfield shifts in the signals for the aromatic protons due to the replacement of the electron-withdrawing nitro group with the electron-donating amino group. The emergence of a broad signal corresponding to the -NH₂ protons would also be a key indicator. Studies on similar nitro reductions have successfully used ¹H-NMR to monitor the reaction progress and identify intermediates like N-phenylhydroxylamine. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is excellent for monitoring changes in functional groups. The strong, characteristic symmetric and asymmetric stretching vibrations of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹) would decrease in intensity during a reduction, while new peaks for N-H stretching in the amine product (around 3300-3500 cm⁻¹) would appear.

Mass Spectrometry (MS): MS allows for the determination of the molecular weight of reactants, products, and intermediates. By sampling the reaction mixture over time, one could identify the mass-to-charge ratio (m/z) of species corresponding to the starting material, the final product, and potential intermediates (e.g., the nitroso and hydroxylamine species in a nitro reduction).

Kinetic and Thermodynamic Analyses of Reaction Pathways

Kinetic and thermodynamic studies provide quantitative data on reaction rates and energy changes, offering deep insight into the mechanism.

Kinetic Analysis: This involves measuring the rate of a reaction under various conditions (e.g., changing reactant concentrations, temperature). For any potential electrophilic aromatic substitution on this compound, kinetic analysis would confirm the reaction's slow rate. The rate-determining step in EAS is the initial attack by the aromatic ring on the electrophile to form a high-energy carbocation intermediate known as a Wheland intermediate. masterorganicchemistry.com The presence of multiple strong deactivating groups raises the activation energy of this step, making the reaction kinetically unfavorable. masterorganicchemistry.com

Isotopic Labeling Studies to Determine Reaction Specificity

Isotopic labeling is a powerful technique used to trace the path of atoms or functional groups throughout a reaction. By replacing an atom with one of its heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C), chemists can pinpoint which bonds are broken and formed.

For example, to investigate the mechanism of a nucleophilic substitution reaction at the bromomethyl position, one could synthesize a starting material labeled with deuterium (B1214612): 2-(dideuterobromomethyl)-1-iodo-3-nitrobenzene. Analyzing the position of the deuterium atoms in the final product via NMR or mass spectrometry would help distinguish between different mechanistic possibilities, such as an Sₙ1 or Sₙ2 pathway.

Another application would be to study the kinetic isotope effect (KIE) in a potential electrophilic aromatic substitution. By replacing the hydrogen atom at C5 with deuterium, one could measure the reaction rate and compare it to the non-deuterated compound. In most EAS reactions, the C-H bond is broken in a fast step after the rate-determining formation of the Wheland intermediate, so a significant KIE is not typically observed. masterorganicchemistry.com Confirming the absence of a primary KIE would provide evidence for this classic two-step mechanism.

Applications of 2 Bromomethyl 1 Iodo 3 Nitrobenzene in Advanced Organic Synthesis and Materials Science

Precursor in the Synthesis of Complex Organic Architectures

The strategic positioning of the bromo, iodo, and nitro functionalities on the benzene (B151609) ring makes 2-(bromomethyl)-1-iodo-3-nitrobenzene an ideal starting material for the synthesis of intricate organic structures. The inherent reactivity differences between the benzylic bromide, the aryl iodide, and the nitro group enable chemists to perform a variety of transformations in a controlled manner.

A notable application of this compound is in the synthesis of fused tricyclic indole (B1671886) derivatives. These complex heterocyclic systems are of significant interest due to their presence in a wide array of biologically active natural products and pharmaceuticals. The synthesis is achieved through a palladium-catalyzed cascade reaction. This reaction proceeds via an intramolecular Heck insertion of a diene, followed by an allylic amination sequence. In this process, the iodo- and bromomethyl groups of the title compound are sequentially engaged to construct the fused ring system.

The reaction mechanism involves the initial formation of an organopalladium species at the site of the iodine atom, which then participates in the intramolecular Heck reaction. The bromomethyl group is subsequently involved in the allylic amination part of the cascade, leading to the final tricyclic indole structure. This elegant one-pot reaction highlights the utility of this compound in generating molecular complexity from a relatively simple starting material.

Table 1: Key Reactions in the Synthesis of Fused Tricyclic Indoles

| Reaction Step | Description | Catalyst/Reagents |

|---|---|---|

| Palladium Insertion | Oxidative addition of palladium(0) to the aryl iodide bond. | Pd(0) catalyst |

| Intramolecular Heck Insertion | The aryl-palladium complex reacts with a tethered diene. | - |

| Allylic Amination | Intramolecular cyclization involving the bromomethyl group and an amine. | Base |

While the functional group array of this compound suggests its potential as a precursor for macrocycles and cage compounds, specific documented examples of its use in the synthesis of these architectures are not prevalent in the current scientific literature. The distinct reactivity of the three functional groups could theoretically be exploited in stepwise strategies to form large ring systems or three-dimensional cage structures. For instance, the aryl iodide could be used in cross-coupling reactions to introduce long chains, which could then be cyclized by leveraging the reactivity of the bromomethyl and nitro groups. However, detailed research findings for such applications of this specific compound are not available at present.

Utility as a Building Block for Bioactive Molecule Scaffolds

The structural motifs present in this compound are relevant to the design of new therapeutic agents. The nitroaromatic and halogenated phenyl moieties are found in numerous bioactive molecules. The compound's three reactive handles allow for diverse functionalization, making it a potentially valuable scaffold for medicinal chemistry research.

The synthesis of fused indole derivatives from this compound is highly relevant to medicinal chemistry. The indole nucleus is a privileged scaffold in drug discovery, forming the core of many approved drugs and clinical candidates. The ability to rapidly construct complex, fused indole systems from this precursor provides a pathway to novel compounds that can be screened for various biological activities. While this specific application is documented, a broader survey of the literature does not reveal extensive use of this compound for the systematic synthesis of diverse molecular frameworks for medicinal chemistry research beyond this scope.

Chemical probes and ligands are essential tools for studying biological systems. The design of such molecules often requires a scaffold that can be selectively functionalized with reporter groups (e.g., fluorophores, biotin) and reactive groups for target engagement. The orthogonal reactivity of the functional groups in this compound makes it a theoretically attractive starting point for the synthesis of such tools. For example, the aryl iodide could be used to attach the core scaffold to a larger molecule via a Sonogashira or Suzuki coupling, while the bromomethyl group could be used to introduce a reactive linker. Despite this potential, there are no specific reports in the literature detailing the application of this compound in the development of chemical probes or ligands for chemical biology.

Role in the Preparation of Functional Materials

Nitroaromatic compounds and organohalides are classes of molecules that have been explored for applications in materials science, for example, in the synthesis of polymers, nonlinear optical materials, and energetic materials. The trifunctional nature of this compound could potentially be harnessed to create novel functional materials. The iodo and bromomethyl groups could serve as points for polymerization or for grafting onto surfaces, while the nitro group could be used to tune the electronic properties of the resulting material. However, a review of the current scientific literature does not provide specific examples of this compound being utilized in the preparation of functional materials.

Precursors for Dyes and Pigments

While direct synthesis of commercial dyes using this compound is not extensively documented, its structural framework makes it a viable precursor for heterocyclic systems known to form the core of various chromophores. The compound can be utilized in multi-step syntheses to generate complex molecules like substituted isoindolinones. organic-chemistry.orgrsc.org Isoindolinone derivatives and related nitrogen-containing heterocycles are recognized for their applications as dyes and pigments due to their extended π-conjugated systems, which are responsible for absorbing and emitting light in the visible spectrum.

The synthesis of these heterocyclic dyes can be envisioned through pathways where the bromomethyl and iodo groups of the parent molecule undergo sequential reactions. For instance, the bromomethyl group can react with an amine, and the aryl iodide can participate in a subsequent intramolecular carbonylation or cross-coupling reaction to form the fused ring system characteristic of isoindolinone-based colorants.

Components in Polymer Chemistry

The presence of the ortho-nitrobenzyl moiety in this compound makes it a valuable component in polymer chemistry, particularly for creating photo-responsive or "smart" materials. The o-nitrobenzyl group is a well-established photolabile protecting group that can be cleaved upon exposure to UV light. nih.gov This property allows for the precise spatial and temporal control over the properties of a polymer network.

By incorporating this compound into a polymer backbone or as a cross-linker, photodegradable materials can be fabricated. Irradiation with UV light triggers a photochemical reaction that cleaves the benzyl (B1604629) C-O or C-N bond, leading to the degradation of the polymer matrix. This has significant applications in fields like drug delivery, tissue engineering, and the development of photoresists for microelectronics. nih.gov

Table 1: Applications of o-Nitrobenzyl Groups in Polymer Science

| Application Area | Polymer Type | Function of o-Nitrobenzyl Group | Reference |

| Photodegradable Hydrogels | Poly(ethylene glycol) (PEG) based | Photocleavable cross-linker for scaffold degradation in tissue engineering. | |

| Smart Coatings | Acrylate and Methacrylate networks | Allows for light-triggered changes in surface chemistry and properties. | nih.gov |

| Photo-patterning | Thin polymer films | Enables the creation of micropatterns on surfaces upon masked irradiation. | nih.gov |

| Drug Delivery Systems | Copolymers with photocleavable junctions | Serves as a light-triggered mechanism for releasing encapsulated drugs. | nih.gov |

Materials for Optoelectronics and Photonics

The development of novel organic materials for optoelectronic and photonic applications is a rapidly advancing field. mdpi.com Stable and tunable polycyclic aromatic compounds (PACs) are crucial for the performance of devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemrxiv.org

This compound serves as a strategic starting material for synthesizing such complex π-conjugated systems. The aryl iodide functionality is a prime handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing larger aromatic structures. openstax.orgcem.com By reacting the iodo-position with various organoboron (Suzuki reaction) or terminal alkyne (Sonogashira reaction) partners, the π-system can be systematically extended. researchgate.netnih.gov This allows for the fine-tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictates its optoelectronic properties, such as the color of emission and its efficiency. chemrxiv.org The remaining bromomethyl and nitro groups can be used for further functionalization to improve solubility, stability, or intermolecular interactions in the solid state.

Application as a Specialized Reagent in Organic Reactions

The distinct reactivity of its three functional groups makes this compound a specialized reagent capable of participating in a wide array of chemical transformations with high selectivity.

Electrophilic Bromomethylating Agent

The bromomethyl group (-CH₂Br) functions as a potent electrophilic site. In this capacity, the compound serves as a reagent for introducing the 2-iodo-3-nitrobenzyl moiety onto various nucleophiles. This reaction, a form of alkylation, is analogous to the behavior of other benzyl bromides. msu.edursc.org

Nucleophiles such as alcohols (R-OH), amines (R-NH₂), thiols (R-SH), and carbanions can attack the methylene (B1212753) carbon, displacing the bromide ion and forming a new carbon-oxygen, carbon-nitrogen, carbon-sulfur, or carbon-carbon bond, respectively. The presence of the electron-withdrawing nitro group can further enhance the electrophilicity of the benzylic carbon. This functionality is particularly useful for the synthesis of complex molecules where this specific substituted benzyl group is a required structural component.

Aryl Iodide Source in Organometallic Chemistry

The carbon-iodine bond in this compound is a key site for organometallic cross-coupling reactions, most notably those catalyzed by palladium. cem.com Aryl iodides are among the most reactive organohalides in reactions like the Suzuki-Miyaura, Sonogashira, and Heck couplings due to the relative weakness of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle. illinois.edu

This reactivity allows for the selective formation of carbon-carbon bonds at the C-1 position of the benzene ring. For example, a Suzuki-Miyaura reaction with an arylboronic acid introduces a new aryl group, leading to the formation of substituted biaryl structures. nih.govnih.gov Similarly, a Sonogashira coupling with a terminal alkyne yields an arylethyne derivative. nih.govorganic-chemistry.org These reactions are fundamental in modern organic synthesis for the construction of pharmaceuticals, natural products, and advanced materials. nih.gov The bromomethyl and nitro groups typically remain intact under these conditions, making them available for subsequent chemical modifications.

Table 2: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |

| Suzuki-Miyaura Coupling | Organoboronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl derivative | nih.govnih.gov |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne derivative | nih.govorganic-chemistry.org |

| Heck Coupling | Alkene | Pd catalyst, Base | Arylalkene (Styrene) derivative | cem.com |

| Stille Coupling | Organostannane | Pd catalyst | Biaryl or Aryl-vinyl derivative | researchgate.net |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Base | N-Aryl amine derivative | tamu.edu |

Analytical and Spectroscopic Characterization Methodologies for 2 Bromomethyl 1 Iodo 3 Nitrobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(bromomethyl)-1-iodo-3-nitrobenzene, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of the proton and carbon environments and their connectivity.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy reveals the electronic environment of each hydrogen atom in the molecule. In this compound, the spectrum is expected to show distinct signals for the aromatic protons and the benzylic protons of the bromomethyl group.

The aromatic region would display a complex splitting pattern due to the coupling between the three adjacent protons on the benzene (B151609) ring. The chemical shifts are influenced by the electronic effects of the three different substituents: the electron-withdrawing nitro group, the electron-withdrawing and magnetically anisotropic iodo group, and the bromomethyl group. The nitro group, being strongly de-shielding, will cause protons ortho and para to it to shift downfield. The iodo substituent also exerts a de-shielding effect.

The two protons of the bromomethyl (-CH₂Br) group are expected to appear as a singlet further downfield than a typical methyl group due to the electron-withdrawing effect of the adjacent bromine atom. This signal's integration would correspond to two protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on typical substituent effects and data from related compounds. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-4 | 7.8 - 8.2 | d or dd | ~8.0, ~1.5 |

| H-5 | 7.3 - 7.6 | t or dd | ~8.0, ~8.0 |

| H-6 | 7.9 - 8.3 | d or dd | ~8.0, ~1.5 |

| -CH₂Br | 4.5 - 4.8 | s | N/A |

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are highly dependent on the attached substituents.

The carbon atom attached to the iodine (C-1) will have its chemical shift influenced by the heavy atom effect of iodine, typically appearing at a lower field than an unsubstituted carbon but shielded relative to other halogen attachments. The carbons bonded to the nitro group (C-3) and the bromomethyl group (C-2) will be significantly downfield due to the electron-withdrawing nature of these substituents. The remaining aromatic carbons will appear at chemical shifts typical for substituted benzene rings. The carbon of the bromomethyl group will be observed in the aliphatic region but shifted downfield by the bromine atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical substituent effects and data from related compounds. Actual experimental values may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-I) | 90 - 100 |

| C-2 (C-CH₂Br) | 135 - 145 |

| C-3 (C-NO₂) | 148 - 155 |

| C-4 | 125 - 135 |

| C-5 | 120 - 130 |

| C-6 | 130 - 140 |

| -CH₂Br | 30 - 35 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the substitution pattern on the aromatic ring.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would reveal the connectivity between the adjacent aromatic protons (H-4, H-5, and H-6), helping to trace the sequence of protons around the ring. No correlation would be observed for the singlet -CH₂Br signal.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the -CH₂Br proton singlet to its carbon signal.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Electron Ionization (EI) and Electrospray Ionization (ESI) Techniques

Both "hard" and "soft" ionization techniques can be employed to analyze this compound.

Electron Ionization (EI): EI is a high-energy ("hard") ionization method that typically causes extensive fragmentation of the analyte molecule. The resulting mass spectrum displays a molecular ion peak (M⁺˙) and a series of fragment ions. For this compound, the molecular ion would be observed, and characteristic fragments would likely correspond to the loss of bromine ([M-Br]⁺), the nitro group ([M-NO₂]⁺), or the entire bromomethyl group ([M-CH₂Br]⁺). The fragmentation pattern provides a "fingerprint" that can help in structural confirmation.

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically results in minimal fragmentation, making it ideal for determining the molecular weight of the parent molecule. Given the presence of the nitro group, this compound could be analyzed in negative ion mode ([M-H]⁻ or M⁻˙). ESI is particularly useful when the compound is analyzed via liquid chromatography (LC-MS), as it ionizes molecules directly from a liquid phase.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule and its fragments. For this compound (C₇H₅BrINO₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This is a critical step in confirming the identity of a newly synthesized compound.

Table 3: Theoretical Mass Data for this compound

| Formula | Ion Type | Calculated Exact Mass (m/z) |

| C₇H₅⁷⁹Br¹²⁷INO₂ | [M]⁺ | 340.8548 |

| C₇H₅⁸¹Br¹²⁷INO₂ | [M]⁺ | 342.8528 |

This exact mass measurement, provided by HRMS, offers unequivocal evidence for the compound's elemental composition, complementing the connectivity information derived from NMR spectroscopy.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups and characterizing the bonding within this compound. These two methods are complementary, as their selection rules differ; IR spectroscopy detects vibrations involving a change in dipole moment, while Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. edinst.com

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its distinct structural components: the nitro group, the bromomethyl group, the carbon-iodine bond, and the substituted benzene ring.

Key Vibrational Modes:

Nitro (NO₂) Group: The nitro group is readily identified by two strong, characteristic stretching vibrations. The asymmetric stretch (νas(NO₂)) typically appears in the 1500–1560 cm⁻¹ region, while the symmetric stretch (νs(NO₂)) is found between 1335 and 1370 cm⁻¹. An IR spectrum of the closely related 1-iodo-3-nitrobenzene (B31131) shows these prominent bands. nist.gov A medium-intensity scissoring vibration is also expected in the 835-890 cm⁻¹ range.

Bromomethyl (-CH₂Br) Group: The methylene (B1212753) (-CH₂) moiety will display symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹. The C-Br stretching vibration is typically observed in the lower frequency "fingerprint" region, generally between 600 and 700 cm⁻¹.

Aromatic Ring: The 1,2,3-trisubstituted benzene ring gives rise to a pattern of C-H and C=C stretching and bending vibrations. Aromatic C-H stretching bands are typically found above 3000 cm⁻¹. The C=C stretching vibrations within the ring usually appear in the 1450–1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are often sensitive to the substitution pattern, are expected in the 700–900 cm⁻¹ range.

Carbon-Iodine (C-I) Bond: The C-I stretching vibration is found at low frequencies, typically in the 500–600 cm⁻¹ range, due to the heavy mass of the iodine atom.

The complementary nature of IR and Raman spectroscopy is crucial. mt.com While the highly polar N-O bonds of the nitro group result in very strong IR absorption bands, the C=C bonds of the aromatic ring and the C-Br and C-I bonds, which are more polarizable, may show stronger signals in the Raman spectrum. libretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 | Strong | Medium-Strong |

| Symmetric Stretch | 1335 - 1370 | Strong | Strong | |

| Scissoring | 835 - 890 | Medium | Weak | |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak | Strong |

| C=C Stretch | 1450 - 1600 | Medium-Strong | Strong | |

| Bromomethyl (-CH₂Br) | C-Br Stretch | 600 - 700 | Medium | Strong |

| Iodobenzene | C-I Stretch | 500 - 600 | Medium | Strong |

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence (for derivatives with extended conjugation)

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is primarily dictated by the π-electron system of the nitro-substituted benzene ring. The presence of the nitro group, a strong chromophore, and the halogen substituents influences the position and intensity of the absorption bands.

The UV-Vis spectrum of the parent compound, nitrobenzene (B124822), shows a strong absorption band around 270 nm. researchgate.net For 3-nitrophenol, a second absorption maximum appears at 340 nm, which extends into the visible region. docbrown.info The spectrum for 1-iodo-3-nitrobenzene is also available, showing characteristic absorptions in the UV region. spectrabase.com Based on these related structures, this compound is expected to exhibit strong absorption bands in the ultraviolet range, likely corresponding to π → π* transitions of the aromatic system, with possible n → π* transitions associated with the nitro group. The exact wavelength of maximum absorbance (λ_max) will be influenced by the combined electronic effects of the iodo, bromomethyl, and nitro substituents. nih.gov

| Compound | Reported λ_max (nm) | Solvent/Conditions | Transition Type |

|---|---|---|---|

| Nitrobenzene | ~270 | Aqueous | π → π |

| 3-Nitrophenol | 275, 340 | Not specified | π → π / n → π |

| 1-Iodo-3-nitrobenzene | Data available in spectral databases | Not specified | π → π / n → π* |

Fluorescence is generally not a characteristic feature of simple nitroaromatic compounds. The nitro group is a well-known fluorescence quencher, promoting non-radiative decay pathways such as intersystem crossing. Therefore, this compound itself is not expected to be fluorescent.

However, fluorescence can be engineered into derivatives that feature an extended π-conjugated system. Extending conjugation generally results in a shift of absorption to longer wavelengths (bathochromic shift) and an increase in absorption intensity (hyperchromic shift). utoronto.ca If a derivative of this compound were synthesized to include electron-donating groups or a larger conjugated system, it could potentially exhibit fluorescence. The emission properties would be highly dependent on the specific molecular architecture and the resulting electronic structure.

X-ray Crystallography for Solid-State Structural Determination (for pure compound or key intermediates/derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound or its key derivatives would provide a wealth of structural information, including bond lengths, bond angles, and torsion angles.

Expected Structural Features:

Molecular Geometry: The benzene ring is expected to be largely planar. The nitro group may be slightly twisted out of the plane of the ring. The bond lengths and angles would conform to standard values for substituted aromatic systems.

A crystallographic analysis would provide precise data on these parameters, confirming the molecular connectivity and revealing the supramolecular architecture.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions Noted |

|---|---|---|---|

| 1-(Bromomethyl)-3-nitrobenzene | Monoclinic | P 1 2₁/c 1 | Data available in crystallographic databases. nih.gov |

| 2,3-Bis(bromomethyl)-1-methoxy-4-nitrobenzene | Orthorhombic | P2₁2₁2₁ | C-H···O hydrogen bonds. researchgate.net |

| (Z)-1-bromo-1-nitro-2-phenylethene | Orthorhombic | Pbca | Not specified in abstract. growingscience.com |

Theoretical and Computational Chemistry Studies on 2 Bromomethyl 1 Iodo 3 Nitrobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and predicting the reactivity of molecules.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, its ground state geometry, and the associated energy. For 2-(Bromomethyl)-1-iodo-3-nitrobenzene, the geometry is largely dictated by the substitution pattern on the benzene (B151609) ring.